molecular formula C12H15FNO3P B13692683 Diethyl 2-Cyano-5-fluorobenzylphosphonate

Diethyl 2-Cyano-5-fluorobenzylphosphonate

Cat. No.: B13692683
M. Wt: 271.22 g/mol
InChI Key: VKGMPYQNWANPBM-UHFFFAOYSA-N
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Description

Diethyl 2-Cyano-5-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₅FNO₃P It is a derivative of phosphonic acid and contains a cyano group, a fluorine atom, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Cyano-5-fluorobenzylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, diethyl phosphite can react with 2-cyano-5-fluorobenzyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Cyano-5-fluorobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphosphonates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Diethyl 2-Cyano-5-fluorobenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-Cyano-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of biological pathways. The phosphonate group can mimic natural phosphate groups, allowing the compound to interfere with enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-Cyano-5-fluorobenzylphosphonate is unique due to the presence of both cyano and fluorine groups, which can significantly enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15FNO3P

Molecular Weight

271.22 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-11-7-12(13)6-5-10(11)8-14/h5-7H,3-4,9H2,1-2H3

InChI Key

VKGMPYQNWANPBM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)F)C#N)OCC

Origin of Product

United States

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